Higher Drug-to-Antibody Ratio (DAR) Without Aggregation vs. Hydrophobic SMCC Linkers
ADCs constructed with PEG-containing hydrophilic linkers (including Mal-PEG3-NHS ester) achieve higher DARs than those using hydrophobic SMCC linkers without triggering aggregation. In antibody-maytansinoid conjugates (AMCs), PEG linkers enabled DARs of approximately 3.5–4.0 while maintaining <5% aggregate content, whereas SMCC-linked conjugates showed significant aggregation at DAR >3.0 [1]. The PEG3 spacer's hydrophilicity and flexibility directly reduce inter-antibody hydrophobic interactions, preventing precipitation.
| Evidence Dimension | Drug-to-Antibody Ratio (DAR) with Aggregate-Free Conjugation |
|---|---|
| Target Compound Data | DAR ~3.5–4.0 with <5% aggregate (for PEG-linker class) |
| Comparator Or Baseline | SMCC linker: DAR >3.0 triggers significant aggregation |
| Quantified Difference | ~0.5–1.0 higher DAR achievable without aggregation |
| Conditions | Antibody-maytansinoid conjugates; assessed via SEC-HPLC |
Why This Matters
Higher DAR directly correlates with increased payload delivery and cytotoxic potency, while low aggregation ensures manufacturability and regulatory compliance.
- [1] Widdison, W. C., et al. (2011). Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates. Journal of Medicinal Chemistry, 54(10), 3608–3623. View Source
